(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
Description
This compound features a piperidine ring substituted at the 4-position with a 1,3,4-thiadiazole moiety bearing a furan-2-yl group at the 5-position. The piperidine nitrogen is further connected via a methanone bridge to an isoxazol-5-yl group. The structural complexity of this molecule combines multiple heterocyclic systems, which are known to enhance pharmacological activity, bioavailability, and target specificity in drug design . The thiadiazole core is particularly notable for its electron-deficient nature, enabling π-π stacking interactions, while the furan and isoxazole rings contribute to solubility and metabolic stability .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15(12-3-6-16-22-12)19-7-4-10(5-8-19)13-17-18-14(23-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHVLVUYVGZGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
a. Core Heterocycles and Substituents
- Target Compound vs. (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (): Similarities: Both compounds feature a methanone-linked isoxazol-5-yl group and a nitrogen-containing heterocycle (piperidine vs. piperazine). Differences: The target compound’s thiadiazole-furan system contrasts with the ethoxybenzothiazole in . Biological Implications: Piperazine (in ) offers greater conformational flexibility than piperidine, which could influence receptor binding kinetics .
- Target Compound vs. 1,3,4-Thiadiazole Derivatives ():
- Thiadiazole derivatives such as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine () share the thiadiazole core but lack the fused piperidine-isoxazole system. The amine substituent in may improve water solubility but reduce metabolic stability compared to the target compound’s furan and isoxazole groups .
b. Crystallographic and Conformational Analysis
- The isostructural compounds in (triclinic, P̄1 symmetry) exhibit planar conformations except for perpendicularly oriented fluorophenyl groups.
Physicochemical and Pharmacological Properties
Key Observations:
- The target compound’s furan and isoxazole groups may improve aqueous solubility compared to ’s fluorophenyl chromenone.
- The absence of electron-withdrawing groups (e.g., fluorine in ) could reduce metabolic degradation rates in the target compound .
Computational and Experimental Data Gaps
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